Brevinin-2-RA20 peptide precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LTSFKDMAIKVAKKAGLNILSTASCKLFGTC |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Brevinin 2 Ra20 Precursor
Primary Sequence Organization: Signal Peptide, Acidic Propeptide Domain, and Mature Peptide Region
The biosynthesis of Brevinin-2-RA20 begins with a precursor protein that is comprised of three distinct domains: a signal peptide, an acidic propeptide domain, and the C-terminal mature peptide region. researchgate.netnih.gov This tripartite organization is a common feature among antimicrobial peptides (AMPs) found in amphibian skin.
The signal peptide , located at the N-terminus, is typically 22 amino acids in length. uniprot.org Its primary role is to direct the precursor protein to the endoplasmic reticulum for secretion. Following this targeting, the signal peptide is cleaved off.
Following the signal peptide is the acidic propeptide domain . This region is characterized by a high content of acidic amino acid residues. This domain is thought to play several crucial roles, including preventing the premature activity of the mature peptide within the host's cells and assisting in the correct folding of the peptide. The end of this domain is marked by a specific cleavage site, often a pair of basic residues like Lysine-Arginine (KR), which is recognized by processing enzymes. researchgate.net
Finally, the mature peptide region constitutes the C-terminal portion of the precursor. In the case of Brevinin-2-RA20, the mature peptide consists of 31 amino acids. novoprolabs.com This is the domain that, after cleavage from the propeptide, exhibits antimicrobial properties. The primary sequence of the mature Brevinin-2-RA20 is LTSFKDMAIKVAKKAGLNILSTASCKLFGTC. novoprolabs.com
Table 1: Domain Organization of Brevinin-2-RA20 Precursor
| Domain | General Length (Amino Acids) | Key Features and Function |
| Signal Peptide | ~22 | Directs the precursor to the secretory pathway. |
| Acidic Propeptide Domain | Variable | Highly acidic; prevents premature peptide activity and aids in folding. |
| Mature Peptide Region | ~31-34 | The biologically active antimicrobial peptide. |
Disulfide Bond Formation and the C-terminal Ranabox Motif in Brevinin-2 (B1175259) Peptides
A hallmark of the Brevinin-2 family of peptides, including Brevinin-2-RA20, is the presence of a conserved C-terminal cyclic structure known as the "Rana box". nih.govmdpi.com This motif is formed by a disulfide bond between two cysteine residues. researchgate.netresearchgate.net In many Brevinin-2 peptides, this creates a heptapeptide (B1575542) ring structure (Cys-(Xaa)4-Lys-Cys). researchgate.netnih.gov
Table 2: Key Features of the Ranabox Motif
| Feature | Description |
| Conserved Residues | Two Cysteine (Cys) residues. |
| Structure | Forms a cyclic heptapeptide ring via a disulfide bond. |
| Function | Stabilizes the peptide's 3D structure, crucial for antimicrobial activity. |
Conformational Propensities of Mature Brevinin-2 Peptides: Emphasis on Amphipathic α-Helical Structures
In aqueous solutions, Brevinin-2 peptides are generally unstructured. However, upon interaction with a membrane-like environment, such as that of a bacterial cell, they adopt a distinct and functionally critical conformation. mdpi.com The mature Brevinin-2 peptides are known to form an amphipathic α-helical structure . mdpi.com
This amphipathic nature is a direct consequence of the distribution of amino acid residues along the helical backbone. The hydrophobic (water-repelling) amino acids are positioned on one face of the helix, while the hydrophilic (water-attracting) and cationic (positively charged) residues are segregated to the opposite face. This arrangement allows the hydrophobic face to insert into the lipid bilayer of the microbial membrane, while the hydrophilic face can interact with the aqueous environment and the negatively charged components of the bacterial cell surface.
This induced conformational change is a key step in the mechanism of action of Brevinin-2 peptides. The insertion of the amphipathic helix into the membrane disrupts its integrity, leading to pore formation and ultimately, cell death. researchgate.net The length of Brevinin-2 peptides, typically around 33-34 residues, is sufficient to span the microbial membrane once in this helical conformation. nih.govmdpi.com
Table 3: Conformational Characteristics of Mature Brevinin-2 Peptides
| Environment | Conformational State | Functional Implication |
| Aqueous Solution | Random coil (unstructured) | Inactive state. |
| Membrane Environment | Amphipathic α-helix | Allows for membrane insertion and disruption. |
Biosynthesis and Post Translational Maturation Pathways
Gene Cloning and Transcriptional Analysis of Brevinin-2 (B1175259) Precursor Genes
The journey to understanding the Brevinin-2-RA20 peptide begins at the genetic level. Scientists have successfully utilized molecular cloning techniques to isolate and characterize the gene encoding this precursor. researchgate.net The process typically involves creating a cDNA library from the frog's skin secretions, which is then screened to identify the specific gene sequence for the Brevinin-2-RA20 precursor.
Transcriptional analysis of these precursor genes reveals a highly conserved structure, a common feature among antimicrobial peptides (AMPs). nih.gov The precursor typically consists of three distinct domains: a signal peptide, an acidic spacer region, and the C-terminal mature peptide sequence. nih.gov The signal peptide is crucial for directing the newly synthesized protein into the secretory pathway. The acidic spacer region, rich in aspartic and glutamic acid residues, is thought to play a role in preventing the premature activation of the peptide within the host's cells. nih.gov
The primary structure of the Brevinin-2-RA20 precursor, as determined through gene cloning and sequencing, provides the blueprint for the final active peptide. This genetic information is not only vital for understanding the biosynthesis of this specific peptide but also offers insights into the evolutionary relationships between different frog species by comparing the precursor gene sequences. nih.gov
Proteolytic Processing Events in the Secretory Pathway
Once the Brevinin-2-RA20 precursor is synthesized, it enters the secretory pathway, where it undergoes a series of crucial proteolytic processing events. These events are responsible for excising the mature peptide from the precursor molecule. This process is highly specific, ensuring that the final peptide has the correct N- and C-termini, which are critical for its antimicrobial activity.
The cleavage of the precursor is typically mediated by specific endoproteases that recognize and cut at particular amino acid sequences flanking the mature peptide domain. While the exact enzymes involved in the processing of Brevinin-2-RA20 are not fully elucidated, studies on other Brevinin family members suggest the involvement of proprotein convertases. These enzymes recognize specific cleavage sites, often basic amino acid residues, to release the active peptide.
Enzymatic Machinery and Mechanisms of Post-Translational Modifications
The final step in the maturation of Brevinin-2-RA20 involves a series of enzymatic post-translational modifications. These modifications are essential for the peptide's structure, stability, and biological function.
One of the most significant modifications in many Brevinin peptides is the formation of an intramolecular disulfide bridge. tums.ac.ir This is accomplished through the oxidation of two cysteine residues within the peptide sequence, creating a cyclic structure known as the "Rana box." This cyclic domain is a hallmark of many ranid frog AMPs and is crucial for their antimicrobial activity and stability. nih.govnih.gov The enzyme responsible for this modification is likely a disulfide isomerase present in the endoplasmic reticulum.
Another common post-translational modification is C-terminal amidation. In this process, a glycine (B1666218) residue at the C-terminus of the peptide is enzymatically converted to an amide group. This modification is known to enhance the peptide's antimicrobial activity and protect it from degradation by carboxypeptidases.
The combination of proteolytic processing and post-translational modifications transforms the inactive Brevinin-2-RA20 precursor into a potent antimicrobial peptide, ready to defend the frog from invading pathogens.
Mechanisms of Biological Action
Antimicrobial Modalities of Brevinin-2 (B1175259) Peptides
Brevinin-2 peptides employ a multi-pronged approach to combat microbial invaders, targeting both the cellular envelope and internal processes.
Direct Membrane Disruption and Pore Formation
A primary mechanism of action for Brevinin-2 peptides is the physical disruption of microbial cell membranes. These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. This structure facilitates their interaction with the negatively charged components of bacterial membranes. The initial attraction is electrostatic, drawing the positively charged peptides to the microbial surface. nih.gov
Following this initial binding, the peptides insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores. Several models have been proposed to describe this process, including the "barrel-stave," "carpet-like," and "toroidal pore" models. nih.gov In the "barrel-stave" model, the peptides aggregate and insert into the membrane to form a channel-like pore. The "carpet-like" model suggests that the peptides accumulate on the membrane surface, disrupting its integrity once a threshold concentration is reached. nih.gov The "toroidal pore" model involves the peptides and lipids bending together to form a pore, allowing the passage of ions and other molecules, ultimately leading to cell death. This disruption of the membrane is a key factor in the antimicrobial activity of peptides like Brevinin-2PN, which has been shown to destroy cell membrane integrity. nih.gov
Interactions with Microbial Cell Surface Components (e.g., Lipopolysaccharides)
A critical interaction for Brevinin-2 peptides, particularly in combating Gram-negative bacteria, is their binding to lipopolysaccharides (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria and contributes to the structural integrity of the bacteria while also protecting them from the host's immune system.
The interaction between cationic antimicrobial peptides and LPS is a crucial first step in their antimicrobial action. nih.gov This binding can neutralize the toxic effects of LPS and disrupt the outer membrane, allowing the peptides to access the inner cytoplasmic membrane. mdpi.comfrontiersin.org The binding process often involves an initial electrostatic interaction between the positively charged amino acids of the peptide and the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. This is followed by hydrophobic interactions between the peptide and the acyl chains of lipid A. frontiersin.org Studies on various antimicrobial peptides have shown that this interaction can lead to changes in the peptide's secondary structure, which may be important for their recognition of LPS. mdpi.com
Intracellular Target Modulation (e.g., DNA/RNA Binding, Protein Synthesis Interference)
Beyond membrane disruption, some antimicrobial peptides, including members of the brevinin family, can translocate across the bacterial membrane without causing complete lysis and interact with intracellular targets. nih.gov These interactions can inhibit essential cellular processes. For instance, some peptides can bind to nucleic acids (DNA and RNA), interfering with replication, transcription, and translation. nih.govnih.gov
The ability of a peptide to reach these intracellular targets is a significant advantage, as it provides an alternative mechanism of killing that does not rely solely on membrane permeabilization. nih.gov This can be particularly effective against pathogens that may have mechanisms to resist membrane damage. For example, the synthetic peptide Brevinin-2PN has been shown to exhibit its antibacterial activity not only by destroying cell membrane integrity but also by hydrolyzing genomic DNA. nih.gov
Immunomodulatory Functions in Model Organisms
In addition to their direct antimicrobial activities, Brevinin-2 peptides can modulate the host's immune response, enhancing its ability to clear infections.
Activation of Innate Immune Pathways (e.g., DAF-2/DAF-16 Signaling in C. elegans)
Research using the model organism Caenorhabditis elegans has provided insights into the immunomodulatory roles of Brevinin-2 peptides. The DAF-2/DAF-16 signaling pathway in C. elegans is a conserved insulin/IGF-1-like signaling pathway that plays a crucial role in regulating lifespan, stress resistance, and immunity. nih.govnih.gov
Studies have demonstrated that certain Brevinin-2 family peptides can activate this pathway, leading to an enhanced immune response. mdpi.com For example, peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa have been shown to upregulate the expression of the antimicrobial gene lys-7, which is a downstream target of the DAF-2/DAF-16 pathway. mdpi.com This upregulation at both the mRNA and protein levels indicates a direct influence on the host's innate immune system. The activation of this pathway contributes to the increased survival of C. elegans infected with pathogenic bacteria like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Modulation of Host Defensive Responses
The immunomodulatory effects of Brevinin-2 peptides extend beyond the direct activation of specific pathways. By interacting with immune cells, they can help orchestrate a more effective and coordinated defense against pathogens. This can involve enhancing the clearance of pathogens by phagocytes and modulating the production of inflammatory mediators. nih.gov This broader influence on the host's defensive capabilities highlights the dual role of these peptides as both direct antimicrobials and immune-enhancing agents.
Structure Activity Relationship Sar Studies and Rational Design of Brevinin 2 Analogs
Influence of Amino Acid Substitutions on Peptide Potency and Selectivity
The potency and selectivity of Brevinin-2 (B1175259) analogs are intricately linked to their amino acid composition. Specific substitutions can dramatically alter their antimicrobial efficacy and their toxicity towards host cells.
A fundamental principle governing the activity of many antimicrobial peptides, including Brevinin-2 analogs, is the balance between their net positive charge (cationicity) and the distribution of hydrophobic residues. nih.govmdpi.com Cationicity is a primary driver for the initial electrostatic attraction of the peptide to the negatively charged components of microbial cell membranes. mdpi.com Increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, can enhance this attraction and, consequently, the antimicrobial activity. mdpi.comum.edu.my For instance, an increase in net charge from +4 to +8 has been shown to boost the antimicrobial potency of certain peptides. um.edu.my
However, cationicity alone is not sufficient. Hydrophobicity, which dictates the peptide's ability to partition into and disrupt the lipid bilayer of the microbial membrane, is also critical. nih.govum.edu.my An amphipathic structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the peptide, is often associated with potent antimicrobial action. tums.ac.ir Studies on Brevinin-2GUb analogs have demonstrated that maintaining a complete hydrophobic face is a key factor for antimicrobial activity. nih.gov
The interplay between these two properties is delicate. While increasing hydrophobicity can enhance membrane disruption, excessive hydrophobicity is often linked to increased toxicity towards mammalian cells, such as red blood cells (hemolysis), and a loss of antimicrobial specificity. nih.govum.edu.my Therefore, the rational design of Brevinin-2 analogs aims to optimize this balance to achieve high antimicrobial efficacy with minimal host cell toxicity. nih.govmdpi.comnih.gov The distribution of charges is also significant; placing positive charges at both termini of a peptide can minimize self-aggregation and promote efficient antimicrobial activity. nih.gov
Table 1: Influence of Cationic Charge and Hydrophobicity on Peptide Activity
| Peptide Modification | Effect on Cationic Charge | Effect on Hydrophobicity | Impact on Antimicrobial Activity | Impact on Hemolytic Activity | Reference |
|---|---|---|---|---|---|
| Substitution with Lysine | Increase | Variable | Generally Increased | Can Increase | nih.gov |
| Substitution with Arginine | Increase | Variable | Generally Increased | Can Increase | um.edu.my |
| Increasing Hydrophobic Residues | No Change | Increase | Can Increase | Significantly Increased | nih.gov |
| Balancing Charge and Hydrophobicity | Optimized | Optimized | Enhanced Potency and Selectivity | Minimized | nih.govmdpi.comnih.gov |
Impact of Specific Residue Modifications (e.g., Proline, Cysteine, Lysine, Aspartate)
The identity of individual amino acids at specific positions within the Brevinin-2 sequence plays a pivotal role in its structure and function.
Proline: The introduction of a proline residue can induce a kink in the peptide's secondary structure, which can enhance its flexibility and selectivity for bacterial membranes over mammalian ones. nih.gov This structural disruption can lead to improved membrane interaction and a broader spectrum of activity. nih.gov However, in some cases, a proline substitution can disrupt the formation of an α-helical conformation, which may be detrimental to activity, highlighting the position-dependent nature of its effects. nih.gov
Cysteine: Brevinin-2 peptides typically contain a "Rana box" motif, which is a disulfide bridge formed by two cysteine residues. nih.gov While this feature is highly conserved, studies have shown that eliminating the disulfide bridge does not always lead to a significant loss of antimicrobial activity. mdpi.com The presence of cysteine residues can also be leveraged for other modifications, though their primary role in the native peptide is structural.
Lysine: As a cationic amino acid, lysine substitutions are a common strategy to increase the net positive charge of Brevinin-2 analogs. nih.gov Replacing negatively charged or neutral residues with lysine has been shown to drastically improve activity against both Gram-negative and Gram-positive bacteria. nih.gov
Aspartate: Aspartate is a negatively charged amino acid. Replacing aspartate residues with cationic amino acids like lysine is a strategy to increase the net positive charge of the peptide, thereby enhancing its antimicrobial properties. nih.gov
Table 2: Effect of Specific Amino Acid Substitutions on Brevinin-2 Analogs
| Amino Acid | Modification | Structural Effect | Functional Outcome | Reference |
|---|---|---|---|---|
| Proline | Introduction | Induces a kink, can disrupt α-helix | Enhanced selectivity, broader activity spectrum or reduced activity depending on position | nih.govnih.gov |
| Cysteine | Removal of disulfide bridge | Increased flexibility | Can maintain or slightly alter antimicrobial activity | mdpi.com |
| Lysine | Substitution for neutral/acidic residues | Increased net positive charge | Enhanced antimicrobial potency | nih.gov |
| Aspartate | Replacement with cationic residues | Increased net positive charge | Improved antimicrobial activity | nih.gov |
Effects of Terminal Modifications (e.g., N-terminal, C-terminal Amidation, Truncation of Ranabox) on Activity
Modifications at the N- and C-termini of Brevinin-2 peptides can have profound effects on their activity and stability.
N-terminal Modifications: The N-terminal region of Brevinin-2 peptides is often crucial for their antimicrobial activity. nih.gov Truncated analogs focusing on the N-terminal portion have shown significantly improved antimicrobial activity compared to the parent peptide. nih.govmdx.ac.uk
C-terminal Amidation: The amidation of the C-terminus is a common post-translational modification in many antimicrobial peptides. This modification removes the negative charge of the C-terminal carboxyl group, thereby increasing the net positive charge of the peptide. researchgate.net C-terminal amidation generally enhances antimicrobial activity and can also play a role in reducing hemolytic activity. nih.govnih.govresearchgate.net The primary amide group at the C-terminus has been identified as a specific membrane binding motif. researchgate.net
Truncation of the Ranabox: The C-terminal Ranabox, a disulfide-bridged loop, is a characteristic feature of the Brevinin family. nih.gov However, several studies have indicated that this motif is not always essential for antimicrobial activity. nih.govmdpi.com In fact, the removal of the Ranabox domain can sometimes lead to an enhancement of antimicrobial potency, suggesting that a more flexible C-terminus can be beneficial. nih.gov
Table 3: Impact of Terminal Modifications on Brevinin-2 Analog Activity
| Modification | Location | Effect on Structure | Impact on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| Truncation | N-terminus | Shortened peptide | Can enhance potency, highlighting the importance of the N-terminal region | nih.govmdx.ac.uk |
| Amidation | C-terminus | Increased net positive charge, enhanced membrane binding | Generally increased | nih.govresearchgate.netnih.govresearchgate.net |
| Ranabox Truncation | C-terminus | Removal of disulfide loop, increased flexibility | Can enhance activity | nih.govmdpi.com |
Computational and Bioinformatic Approaches in Peptide Design and Optimization
In recent years, computational and bioinformatic tools have become indispensable in the rational design and optimization of antimicrobial peptides. nih.govbohrium.commdpi.com These approaches accelerate the development process by predicting the activity and properties of novel peptide sequences before their chemical synthesis and experimental testing. bohrium.com
Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be trained on existing data to predict the antimicrobial potency and toxicity of new peptide designs. mdpi.com These models use various peptide features, such as amino acid composition, charge, hydrophobicity, and secondary structure propensity, to make their predictions. mdpi.com
Molecular dynamics (MD) simulations provide insights into the conformational dynamics of peptides and their interactions with model membranes at an atomic level. mdpi.com This allows researchers to visualize how a peptide binds to and disrupts a bacterial membrane, providing a deeper understanding of its mechanism of action. By simulating the effects of different amino acid substitutions or terminal modifications, MD can guide the design of peptides with enhanced stability and binding affinity. mdpi.com
Furthermore, bioinformatic pipelines can be used to mine genomic and transcriptomic data from various organisms to discover novel AMP candidates. mdpi.comnih.gov These computational strategies, by integrating prediction, simulation, and data mining, significantly streamline the process of developing new and effective Brevinin-2 analogs and other antimicrobial peptides.
Comparative and Evolutionary Biology of Brevinin 2 Peptide Family
Phylogenetic Analysis and Divergence within Ranidae Species
The molecular heterogeneity within the Brevinin-2 (B1175259) peptide family, alongside other families like Brevinin-1 and Ranatuerin-2, serves as a powerful tool for taxonomic and phylogenetic studies of ranid frogs. nih.gov The amino acid sequences of these peptides act as molecular markers, helping to clarify the evolutionary relationships between species. nih.govresearchgate.netcapes.gov.br Cladistic analyses based on the primary structures of Brevinin-2 peptides have been used to support or challenge existing classifications based on morphology. For instance, such analysis supports a close phylogenetic relationship between the Hokkaido frog, Rana pirica, and the Japanese mountain brown frog, Rana ornativentris. researchgate.netnih.gov
The geographical distribution of Brevinin-2 peptides reveals significant divergence. These peptides have been primarily isolated from Eurasian ranid species, while they appear to be absent in North American ranids. nih.govcapes.gov.brresearchgate.netnih.govfrontiersin.org This geographical restriction suggests that the gene duplication events leading to the Brevinin-2 family likely occurred after the separation of these continental groups. The variation in amino acid sequences among corresponding peptides from different species, such as those within the Amerana group of New World ranid frogs (Rana boylii, Rana muscosa), is comparable to the variation seen between species, highlighting their utility in resolving taxonomic uncertainties. carlosdavidson.org The principle that peptides from closely related species segregate together in phylogenetic trees suggests that many of these peptides arose from relatively recent gene duplication events after species divergence. nih.gov
Sequence Homology and Variability Across Different Brevinin-2 Family Members
The Brevinin-2 family is characterized by significant structural diversity, with notable inter- and intra-species differences in amino acid sequences. researchgate.netfrontiersin.orgmdpi.com Despite this high degree of variability, most members share a conserved structural feature: a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". nih.govresearchgate.netnih.gov This loop is formed by a disulfide bridge between two cysteine residues. nih.gov However, the primary structure is otherwise poorly conserved. researchgate.net Some analyses have identified only a few conserved amino acid residues across the family, such as Lys15, Cys27, Lys28, and Cys33 in one study. mdpi.comresearchgate.net
Brevinin-2 peptides typically consist of around 30 to 34 amino acid residues and are cationic. nih.govnih.gov They can be further divided into subfamilies based on characteristics like sequence length. frontiersin.orgnih.gov For example, two subfamilies of 29-30-residue and 33-34-residue peptides have been noted. frontiersin.org
Adding to the complexity, researchers have identified Brevinin-2-related peptides (B2RPs) that exhibit sequence similarity to the main family but lack the characteristic C-terminal "Rana box". nih.govtandfonline.com The absence of this cyclic domain in some active peptides indicates that it is not universally essential for antimicrobial activity. tandfonline.com This structural variation underscores the evolutionary adaptability of the peptide family.
To illustrate the sequence homology and variability, the following table compares the amino acid sequences of several Brevinin-2 family members.
| Peptide | Source Organism | Sequence | Length (aa) |
|---|---|---|---|
| Brevinin-2-RA20 | Odorrana andersonii | LTSFKDMAIKVAKKAGLNILSTASCKLFGTC | 31 |
| Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | 33 |
| Brevinin-2PRa | Rana pirica | GLLSSVKGFAKTAGKGVLQSLLNTASCKLSGTC | 33 |
| Brevinin-2-AJ5 | Amolops jingdongensis | GILSTLKQFGKAAVKGVAQSLLNTASCKLAKTC | 33 |
| Brevinin-2GHk | Fejervarya limnocharis | GVITDTLKGVAKTVAAELLRKAHCKLTNSC | 30 |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC | 25 |
Evolutionary Pressures Shaping Amphibian AMP Diversity and Function
The immense diversity of antimicrobial peptides (AMPs) in amphibians is the result of strong evolutionary pressures, primarily the constant threat of infection by a wide range of microorganisms. nih.govcarlosdavidson.orgnih.gov This dynamic has been described as an "evolutionary arms race" between the amphibian host and its pathogens, where the host continuously evolves its defensive arsenal (B13267) to counter microbial resistance mechanisms. researchgate.netnih.govmdpi.com
Gene duplication is a fundamental mechanism driving the diversification of AMPs. nih.govresearchgate.net Following a duplication event, the redundant gene copy is free to accumulate mutations, leading to novel peptide structures and functions without compromising the original peptide's role. This process has resulted in large families of related but distinct peptides, such as the Brevinin-2 family, within a single species. researchgate.net
Studies have shown that the gene regions encoding the mature AMPs are often under the influence of diversifying (or directional) selection. researchgate.netnih.govmdpi.comresearchgate.net This type of selection favors new variants, leading to rapid evolution and sequence variation, particularly in the parts of the peptide that interact directly with microbial targets. mdpi.com In contrast, other parts of the precursor protein, such as the signal peptide or the acidic pro-piece, may be more conserved. researchgate.net The functional consequence of this pressure is a vast and varied repertoire of AMPs, which likely provides amphibians with a broad-spectrum defense system capable of targeting different types of bacteria, fungi, and viruses. nih.govnih.gov
Compound and Peptide Reference Table
| Name | Type/Family |
| Brevinin-1 | Peptide Family |
| Brevinin-1Ea | Peptide |
| Brevinin-1Eb | Peptide |
| Brevinin-1Sa | Peptide |
| Brevinin-1Sb | Peptide |
| Brevinin-1Sc | Peptide |
| Brevinin-2 | Peptide Family |
| Brevinin-2-AJ5 | Peptide |
| Brevinin-2-RA20 | Peptide Precursor |
| Brevinin-2GHk | Peptide |
| Brevinin-2GU | Peptide |
| Brevinin-2ISb | Peptide |
| Brevinin-2MP | Peptide |
| Brevinin-2-OA3 | Peptide |
| Brevinin-2PRa | Peptide |
| Brevinin-2PRc | Peptide |
| Brevinin-2PRd | Peptide |
| Brevinin-2R | Peptide |
| Brevinin-2TSa | Peptide |
| Brevinin-GR23 | Peptide |
| Esculentin-1 | Peptide Family |
| Esculentin-2 | Peptide Family |
| Gaegurin 4 | Peptide |
| Gaegurin 5 | Peptide |
| Gaegurin 6 | Peptide |
| Granuliberin-SSa | Peptide |
| Japonicin-2 | Peptide |
| Lys-7 | Gene/Protein |
| Melittin | Peptide |
| Nigrocin-1 | Peptide |
| Palustrin-1 | Peptide Family |
| Palustrin-2 | Peptide Family |
| Ranatuerin-2 | Peptide Family |
| Ranatuerin-2La | Peptide |
| Ranatuerin-2SSa | Peptide |
| RV-23 | Peptide |
| Temporin-1PRa | Peptide |
| Temporin-1PRb | Peptide |
Methodological Frameworks in Brevinin 2 Research
cDNA Library Construction and Gene Sequencing
The initial discovery and characterization of novel antimicrobial peptides like those in the brevinin family originate from the genetic material of the source organism. The process involves molecular cloning techniques to identify the precursor's coding sequence.
Researchers construct a cDNA (complementary DNA) library from mRNA extracted from the frog's skin secretions. researchgate.net This library represents all the genes being expressed in the tissue at that time. Through "shotgun" cloning, individual cDNA clones are sequenced to find those encoding antimicrobial peptides. researchgate.net The analysis of these sequences reveals the full structure of the peptide precursor, which typically consists of a signal peptide region, an acidic spacer domain, and the sequence of the mature, active peptide. researchgate.netresearchgate.net The end of the acidic spacer is often marked by specific cleavage sites, such as KR (Lysine-Arginine) residues, which are recognized by cellular enzymes that process the precursor to release the mature peptide. researchgate.net For Brevinin-2-RA20, its existence has been confirmed at the transcript level, indicating it was identified through such gene sequencing methods. uniprot.org
Table 1: Typical Structure of a Brevinin-2 (B1175259) Precursor
| Component | Description | Typical Function |
|---|---|---|
| Signal Peptide | A short peptide sequence at the N-terminus of the precursor. | Directs the newly synthesized protein to the secretory pathway. |
| Acidic Spacer | A region of acidic amino acids located between the signal peptide and the mature peptide. | May play a role in preventing premature activation of the peptide and ensuring correct folding. |
| Cleavage Site | A specific amino acid pair (e.g., Lys-Arg) that is a target for processing enzymes. | Site where the precursor is cut to release the mature peptide. researchgate.net |
| Mature Peptide | The final, biologically active antimicrobial peptide sequence. | Exerts the antimicrobial function after being cleaved from the precursor. |
| Stop Codon | A trinucleotide sequence in the mRNA that signals the termination of protein synthesis. researchgate.net | Marks the end of the peptide precursor sequence. |
Solid-Phase Peptide Synthesis and Purification Techniques
Once the amino acid sequence of a mature peptide is known, it can be produced synthetically in the laboratory for further study. The most common method is automated solid-phase peptide synthesis (SPPS), typically using the Fmoc/t-Bu protecting-group strategy. nih.govbeilstein-journals.org
The process begins by anchoring the C-terminal amino acid to an insoluble polymer resin. beilstein-journals.orgresearchgate.net The peptide chain is then elongated one amino acid at a time through a repeated cycle of steps:
Deprotection: Removal of the temporary N-terminal Fmoc protecting group.
Activation: Activation of the carboxylic acid group of the next amino acid to be added.
Coupling: Formation of a peptide bond between the activated amino acid and the N-terminus of the growing peptide chain on the resin. beilstein-journals.org
After the full-length peptide is assembled, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA), which also removes the permanent side-chain protecting groups. bachem.com The resulting crude product contains the target peptide along with various impurities from the synthesis process. bachem.com
Purification is almost universally achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govtums.ac.ir In this technique, the crude peptide mixture is passed through a column (commonly a C18 column) and separated based on hydrophobicity. A gradient of increasing organic solvent, such as acetonitrile, is used to elute the components, with the most hydrophobic molecules being retained the longest. bachem.com Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized to produce a fine powder. bachem.com The molecular mass of the final purified peptide is confirmed using mass spectrometry to ensure it matches the calculated mass of the desired sequence. nih.gov
Spectroscopic Characterization of Peptide Conformation (e.g., Circular Dichroism)
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Circular dichroism (CD) spectroscopy is a primary tool used to determine the secondary structure of peptides in solution. mdpi.com This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. mdpi.com
The resulting CD spectrum provides a signature for different types of secondary structures:
α-helix: Characterized by a positive band around 190 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov
β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.
Random Coil (Unordered): Typically displays a strong negative band below 200 nm. mdpi.com
Studies on brevinin family peptides consistently show that their conformation is highly dependent on the solvent environment. In aqueous solutions, they often adopt a disordered or random coil structure. nih.gov However, in the presence of membrane-mimicking environments, such as the organic solvent trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS), they fold into an amphipathic α-helical conformation. researchgate.netnih.govtums.ac.ir This induced folding is believed to be a critical step in their mechanism of action, allowing them to insert into and disrupt bacterial membranes.
Table 2: CD Spectroscopy Findings for Brevinin-2 Family Peptides
| Peptide | Environment | Observed Secondary Structure | Significance | Reference |
|---|---|---|---|---|
| Brevinin-2R | Phosphate (B84403) Buffer | - | Simulates aqueous environment. | tums.ac.ir |
| Brevinin-2R | Membrane-mimetic | Amphipathic α-helix | Indicates conformational change upon interacting with membranes. | tums.ac.irtums.ac.ir |
| Brevinin-2GUb | Aqueous (NH₄Ac) | α-helical conformation | Shows some inherent helical structure even in water. | nih.gov |
| Brevinin-2GUb | 50% TFE | Increased α-helicity | TFE mimics the hydrophobic core of a cell membrane, promoting helical folding. | nih.gov |
| Brevinin-2MP Analog | TFE or LPS | α-helix | Demonstrates that interaction with bacterial lipopolysaccharide (LPS) induces the functional helical structure. | researchgate.net |
In vitro Assays for Investigating Antimicrobial Activity and Membrane Interactions
A suite of in vitro assays is used to quantify the antimicrobial efficacy of brevinin peptides and to elucidate their mechanism of action, which primarily involves interaction with cell membranes.
The most fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC) . This is typically done using a broth microdilution method, where a standardized suspension of bacteria is incubated with serial dilutions of the peptide. mdpi.com The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth after a set incubation period (e.g., 16-24 hours). mdpi.comnih.gov
To assess the peptide's interaction with host cells, a hemolysis assay is performed. This measures the peptide's ability to rupture red blood cells, serving as a proxy for its general cytotoxicity against eukaryotic membranes. nih.govnih.gov Lower hemolytic activity is a desirable trait for a potential therapeutic agent. nih.gov
Other assays provide more direct evidence of membrane disruption:
SYTOX Green Permeability Assay: SYTOX Green is a fluorescent dye that cannot cross the membrane of intact cells. When a peptide disrupts the bacterial membrane, the dye enters the cell, binds to nucleic acids, and fluoresces brightly. This provides a real-time measure of membrane permeabilization. nih.gov
Lipoteichoic Acid (LTA) Binding Assay: This assay investigates the peptide's ability to bind to specific components of Gram-positive bacterial cell walls, such as LTA, which can be an important initial step in the antimicrobial process. nih.gov
Time-Killing Kinetics Assay: This assay measures the rate at which a peptide kills bacteria over time at different multiples of its MIC, revealing whether its action is rapid (bactericidal) or slow (bacteriostatic). nih.gov
Table 3: Common In Vitro Assays for Brevinin Peptides
| Assay | Purpose | Typical Finding for Brevinins | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | To quantify antimicrobial potency against various microbes. | Potent activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. | mdpi.comnih.gov |
| Hemolysis Assay | To measure cytotoxicity against mammalian red blood cells. | Brevinin-2 family peptides generally show low to moderate hemolytic activity. | nih.govnih.gov |
| SYTOX Green Assay | To directly measure the permeabilization of the bacterial cytoplasmic membrane. | Rapid increase in fluorescence, indicating swift membrane disruption. | nih.gov |
| Time-Killing Kinetics | To determine the rate and dose-dependency of bacterial killing. | Peptides often show rapid, dose-dependent killing of bacteria. | nih.gov |
Emerging Research Avenues and Translational Applications in Research
Exploration of Undiscovered Biological Targets and Signaling Pathways
Research into the Brevinin-2 (B1175259) family of peptides is progressively uncovering their complex interactions with cellular machinery, moving beyond their primary role as antimicrobial agents. Studies indicate that these peptides can modulate key signaling pathways involved in innate immunity and inflammation.
Activation of the innate immune system by brevinins can lead to the release of pro-inflammatory cytokines, including interferon-γ (IFN-γ) and tumor necrosis factor-alpha (TNF), through pathways like the Toll-like receptor-2 (TLR-2) pathway. nih.gov For instance, research on Brevinin-2R demonstrated its capacity to increase the gene expression of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in human liver carcinoma (HepG2) cells in a dose-dependent manner. medilam.ac.irresearchgate.net This suggests a regulatory role for the peptide in inflammatory processes. medilam.ac.irresearchgate.net
A significant breakthrough in understanding their mechanism has come from studies using the model organism Caenorhabditis elegans. Research on the peptide Brevinin-2ISb revealed its ability to enhance the host's innate immune response against methicillin-resistant Staphylococcus aureus (MRSA). mednexus.orgbiomedres.us This enhancement is achieved by activating the DAF-2/DAF-16 signaling pathway, a critical regulator of immunity and longevity. mednexus.org The studies also implicated the pmk-1 and skn-1 immune pathways as essential for the Brevinin-2ISb-induced immune response. biomedres.us This peptide was shown to induce the expression of several innate immune genes, such as lys-1, spp-1, and abf-1, by more than 20-fold. biomedres.us
Furthermore, some brevinin peptides, such as Brevinin-2R, appear to exert anticancer effects by modifying the permeability of cancer cell membranes, which have a higher negative charge than normal cells. nih.gov This interaction leads to a decrease in the mitochondrial membrane potential and cellular ATP levels, suggesting a mechanism of action that targets the fundamental bioenergetics of tumor cells. nih.gov
| Peptide | Signaling Pathway/Target | Observed Effect | Model System |
| Brevinin Family | Toll-like receptor-2 (TLR-2) | Stimulation of pro-inflammatory cytokine release (IFN-γ, TNF). nih.gov | Mononuclear cells. nih.gov |
| Brevinin-2R | IL-1β and IL-6 gene expression | Increased expression of inflammatory cytokines. medilam.ac.irresearchgate.net | HepG2 cells. medilam.ac.irresearchgate.net |
| Brevinin-2R | Cancer cell membranes | Increased membrane permeability, decreased mitochondrial membrane potential and ATP. nih.gov | Various tumor cell lines. nih.gov |
| Brevinin-2ISb | DAF-2/DAF-16, pmk-1, skn-1 | Enhanced innate immune response against MRSA. mednexus.orgbiomedres.us | C. elegans. mednexus.orgbiomedres.us |
Integration with Nanotechnology for Research Material Development
The unique properties of brevinin peptides make them excellent candidates for integration with nanotechnology to create novel research materials and systems. The functionalization of nanostructures with these peptides is an emerging field with significant potential. nih.gov Peptides from the brevinin family, particularly cationic peptides like Brevinin-2R, have demonstrated effects against several multi-drug resistant microorganisms, making their incorporation into nanomaterials a promising strategy. nih.gov
Researchers have explored the development of core-shell nanoparticles formed by the self-assembly of amphiphilic peptides for antimicrobial applications. nih.gov The specific decoration or functionalization of nanostructure surfaces with Brevinin-2R is being investigated to create hybrid systems for biological research. nih.gov One such application involves conjugating Brevinin-2R with cerium oxide nanoparticles (CNPs). researchgate.net This combination aims to leverage the antioxidant properties of CNPs and the biological activity of the peptide for potential use in anticancer research. researchgate.net
Peptide-based hydrogels are another area of interest due to their biocompatibility and biodegradability, although they can be limited by weak mechanical strength. mdpi.com The incorporation of antimicrobial peptides (AMPs) like brevinins could create hydrogels with inherent antimicrobial properties, suitable for applications such as wound healing or as coatings for medical devices. The self-assembly principles that govern peptide hydrogel formation can be tailored by the specific amino acid sequence of peptides like those in the brevinin family. mdpi.com
Potential as Research Probes for Understanding Host-Pathogen Interactions and Innate Immunity
Brevinin peptides are powerful tools for dissecting the intricate relationship between hosts and pathogens and for probing the mechanisms of innate immunity. researchgate.net As a natural component of the amphibian defense system, they are inherently designed to combat invading microbes. researchgate.net
The ability of Brevinin-2ISb to activate specific, evolutionarily conserved immune pathways in C. elegans makes it an invaluable research probe. mednexus.orgbiomedres.us By using this peptide, researchers can study the DAF-2/DAF-16 signaling cascade and its downstream targets in response to a bacterial pathogen like MRSA. mednexus.org This provides a model for understanding how an external bioactive molecule can trigger a host's endogenous defense mechanisms. biomedres.us The observed upregulation of specific immune genes in C. elegans demonstrates the peptide's utility in identifying and characterizing components of the innate immune response. biomedres.us
Similarly, using Brevinin-2R to stimulate the production of inflammatory cytokines like IL-1β and IL-6 in cell culture allows for controlled studies of inflammatory signaling. medilam.ac.ir This can help elucidate the molecular events that initiate and regulate inflammation, a cornerstone of the innate immune response. medilam.ac.ir Furthermore, the action of peptides like Brevinin-2PN, which destroys bacterial cell membranes and can hydrolyze genomic DNA, offers a model for studying the direct bactericidal mechanisms that are central to host defense against infection. nih.gov
| Brevinin Peptide | Research Application | Organism/System | Key Findings |
| Brevinin-2ISb | Probe for innate immunity pathways. mednexus.orgbiomedres.us | C. elegans / MRSA | Activates DAF-2/DAF-16 pathway, enhancing host resistance. mednexus.orgbiomedres.us |
| Brevinin-2R | Tool for studying inflammation. medilam.ac.ir | HepG2 cells | Induces expression of pro-inflammatory cytokine genes IL-1β and IL-6. medilam.ac.ir |
| Brevinin-2PN | Model for direct bactericidal mechanisms. nih.gov | Pathogenic Bacteria | Disrupts cell membrane integrity and hydrolyzes genomic DNA. nih.gov |
Role in Addressing Global Challenges in Antimicrobial Resistance through Preclinical Research
The rise of multidrug-resistant bacteria (MDRB) is a critical global challenge, and antimicrobial peptides (AMPs) like those in the brevinin-2 family are considered promising candidates for new therapeutic strategies. nih.gov Their primary mechanism of action, which typically involves the disruption of the bacterial cell membrane, is a key advantage over traditional antibiotics that act on specific molecular targets. nih.gov This membrane-targeting action makes it more difficult for bacteria to develop resistance. nih.gov
Preclinical research highlights the potential of brevinins in several ways. One strategy involves using them in combination with existing antibiotics. A study on Brevinin-2CE showed synergistic effects when paired with five different conventional antibiotics against clinical isolates of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and MRSA. nih.gov The proposed mechanism is that the peptide permeabilizes the bacterial membrane, allowing the antibiotic to enter the cell more efficiently and act on its intracellular target. nih.gov
Furthermore, certain brevinins show high potency against notoriously difficult-to-treat pathogens. Brevinin-2PRa was found to be highly effective against a range of clinical isolates of Pseudomonas aeruginosa with its activity remaining stable even in high salt concentrations. researchgate.net Other peptides, like Brevinin-2ISb, have been specifically studied for their strong activity against MRSA. biomedres.us Research into structure-activity relationships, such as modifying Brevinin-2GUb, aims to enhance antimicrobial potency while maintaining low toxicity, providing a pathway for designing optimized peptides to combat resistant strains. nih.gov
Q & A
Basic Research Questions
Q. What are the key structural and functional characteristics of Brevinin-2-RA20, and how do they inform experimental design?
- Methodological Answer : Begin by analyzing its primary sequence, post-translational modifications, and conserved domains using tools like NCBI BLAST or UniProt. For functional studies, design dose-response assays (e.g., antimicrobial activity via broth microdilution) and structure-activity relationship (SAR) experiments. Include controls such as scrambled peptides or known antimicrobials for comparison. Ensure reproducibility by adhering to protocols for peptide synthesis purity checks (e.g., HPLC, mass spectrometry) .
Q. How can researchers optimize synthesis protocols for Brevinin-2-RA20 to ensure high yield and purity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling steps by varying resin types (e.g., Wang vs. Rink amide) and deprotection reagents (piperidine or DBU). Monitor purity at each step via analytical HPLC and MALDI-TOF. For large-scale production, implement iterative lyophilization and refolding buffers (e.g., ammonium bicarbonate) to enhance solubility. Document deviations from published protocols in supplementary materials to aid replication .
Q. What in vitro models are appropriate for evaluating Brevinin-2-RA20’s antimicrobial efficacy?
- Methodological Answer : Use standardized CLSI/MIC assays for bacterial strains (e.g., E. coli, S. aureus). Include biofilm disruption assays using crystal violet staining and confocal microscopy. For eukaryotic cytotoxicity, employ hemolysis assays (RBC lysis) and MTT assays on mammalian cell lines. Validate results with positive controls (e.g., polymyxin B) and statistical tests (ANOVA with post-hoc correction) to address variability .
Advanced Research Questions
Q. How can conflicting data on Brevinin-2-RA20’s cytotoxicity across studies be resolved?
- Methodological Answer : Conduct meta-analysis of existing literature to identify variables such as peptide concentration ranges, cell line origins, or assay conditions (e.g., serum interference). Replicate experiments under standardized conditions, using multiple cell lines (primary vs. immortalized) and orthogonal assays (flow cytometry for apoptosis vs. LDH release). Apply the FINER criteria to evaluate study feasibility and relevance, ensuring alignment with ethical guidelines for preclinical models .
Q. What strategies enhance the stability of Brevinin-2-RA20 in physiological environments for in vivo applications?
- Methodological Answer : Test protease resistance via incubation with serum or specific enzymes (e.g., trypsin), followed by LC-MS quantification. Modify peptide sequences using D-amino acids or cyclization (e.g., disulfide bridges) to improve stability. Use pharmacokinetic studies in rodent models to assess half-life and biodistribution. Document stability data in supplementary files, including raw chromatograms and degradation curves .
Q. How can computational modeling be integrated with experimental data to predict Brevinin-2-RA20’s interaction with lipid membranes?
- Methodological Answer : Employ molecular dynamics (MD) simulations using software like GROMACS or CHARMM to model peptide-membrane interactions. Validate predictions with experimental techniques such as circular dichroism (CD) for secondary structure analysis and surface plasmon resonance (SPR) for binding kinetics. Ensure transparency by depositing simulation trajectories in public repositories (e.g., Zenodo) and citing force field parameters in the methods section .
Q. What experimental approaches address species-specific variability in Brevinin-2-RA20’s activity?
- Methodological Answer : Perform comparative studies using pathogen panels from diverse hosts (e.g., human, amphibian, agricultural). Analyze peptide selectivity via transcriptomics of host-pathogen interactions or proteomic profiling of membrane receptors. Use PICO frameworks to define populations (e.g., Gram-negative vs. Gram-positive) and outcomes (e.g., MIC50 reduction). Include species reactivity tables in results, highlighting statistical significance (p < 0.05) .
Q. How should researchers document synthesis and characterization data to meet journal reproducibility standards?
- Methodological Answer : Follow Beilstein Journal guidelines: provide elemental analysis, HRMS, and NMR spectra for novel compounds. For known peptides, cite prior synthesis protocols and disclose purity thresholds (≥95%). Use consistent formatting for molecular formulas (e.g., C, H, N order) and deposit crystallographic data in CCDC/ICSD. Address peer review critiques by including raw data in supplementary materials and troubleshooting logs .
Methodological Resources
- Data Analysis : Use tools like GraphPad Prism for dose-response curves (IC50 calculations) and R/Python for multivariate statistics.
- Literature Review : Employ systematic review frameworks (e.g., PRISMA) and databases (PubMed, Scopus) to identify knowledge gaps. Use Zotero or EndNote for citation management .
- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal experiments and IRB approvals for human cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
